molecular formula C9H9N3O B13603865 2-methoxy-4-(1H-pyrazol-4-yl)pyridine

2-methoxy-4-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13603865
M. Wt: 175.19 g/mol
InChI Key: PXUNPXHWPHKVND-UHFFFAOYSA-N
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Description

Context within Pyridine (B92270) and Pyrazole (B372694) Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form the largest classical division of organic chemistry and are of immense biological and industrial importance. researchgate.net Among these, nitrogen-containing heterocycles are particularly prominent, with pyridine and pyrazole rings standing out as fundamental scaffolds in medicinal chemistry and materials science. researchgate.net

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Its derivatives are integral to numerous pharmaceuticals and biologically active agrochemicals, largely due to their ability to form hydrogen bonds and participate in various biological interactions. researchgate.net The pyrazole system consists of a five-membered aromatic ring with two adjacent nitrogen atoms. hilarispublisher.com Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them a "pharmacophore" of interest in drug discovery. hilarispublisher.commdpi.comnih.gov

The combination of these two distinct heterocyclic systems into a single molecule, as seen in 2-methoxy-4-(1H-pyrazol-4-yl)pyridine, creates a bifunctional scaffold. This molecular framework allows for the exploration of novel chemical space and the development of compounds with potentially enhanced or unique pharmacological profiles, leveraging the distinct properties of both the pyridine and pyrazole moieties. nih.gov

Significance of this compound as a Heterocyclic Scaffold in Contemporary Organic Chemistry

The significance of this compound lies in its utility as a versatile heterocyclic scaffold. In modern organic synthesis, a scaffold is a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. The pyrazol-4-yl-pyridine core is considered a "privileged scaffold" because it is capable of binding to multiple, distinct biological targets, leading to the development of various therapeutic agents. nih.govnih.gov

Research has demonstrated that the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold is a cornerstone for developing positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for treating neurocognitive disorders like schizophrenia. nih.govnih.gov The specific arrangement of the pyridine and pyrazole rings allows for precise interactions within the allosteric binding site of the receptor. nih.gov

The methoxy (B1213986) group at the 2-position of the pyridine ring in this compound can influence the molecule's electronic properties and solubility, potentially modulating its biological activity and pharmacokinetic profile. vulcanchem.com This makes the compound an important intermediate for creating derivatives with fine-tuned properties for specific applications in drug discovery and materials science.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₉N₃O nih.gov
Molecular Weight 175.19 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 1928783-49-6 nih.govchemicalbook.com
Hydrogen Bond Donors 1 nih.gov

| Hydrogen Bond Acceptors | 4 | nih.gov |

Current Research Landscape and Unaddressed Challenges Pertaining to the Chemical Compound

The current research landscape for pyrazolyl-pyridine derivatives is vibrant and heavily focused on medicinal chemistry. nih.govnih.gov Analogues of this scaffold are being extensively investigated as kinase inhibitors for cancer therapy, modulators of neurotransmitter receptors for neurological disorders, and as novel anti-infective agents. nih.govnih.govrsc.org For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a target in immunology and oncology. researchgate.net Similarly, pyridine-based inhibitors have been designed for human vaccinia-related kinases (VRK1 and VRK2), which are associated with cell division and neurological diseases. researchgate.netchemrxiv.org

Despite this progress, several challenges remain:

Synthetic Efficiency: While various synthetic routes to pyrazolyl-pyridines exist, developing operationally simple, high-yield, and scalable protocols remains a key objective. nih.gov Challenges often lie in achieving specific regioselectivity during the coupling of the two heterocyclic rings.

Target Selectivity: A major hurdle in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. For scaffolds like pyrazolyl-pyridine that can interact with multiple targets (e.g., various kinases or receptors), designing derivatives with exquisite selectivity is a significant challenge. nih.govresearchgate.net

Exploration of New Biological Space: The majority of research has concentrated on a few well-established target classes, such as kinases and G-protein coupled receptors. nih.govnih.gov The full therapeutic potential of the this compound scaffold across a wider range of diseases is yet to be explored.

Understanding Structure-Activity Relationships (SAR): Comprehensive SAR studies are needed to understand how subtle structural modifications, such as the position and nature of substituents on both the pyridine and pyrazole rings, influence biological activity and selectivity. nih.gov

Scope and Objectives of Focused Academic Inquiry

To address the existing challenges and unlock the full potential of this chemical class, focused academic inquiry should pursue several key objectives. The primary scope is the rational design, synthesis, and biological evaluation of novel derivatives based on the this compound scaffold.

Key Objectives:

Development of Novel Synthetic Methodologies: To devise more efficient, cost-effective, and environmentally benign synthetic strategies for this compound and its derivatives. This includes exploring novel catalytic systems and one-pot reaction sequences. nih.gov

Systematic Exploration of Structure-Activity Relationships: To synthesize a diverse library of analogues by modifying substituents on both heterocyclic rings and to systematically evaluate their impact on potency and selectivity against various biological targets.

Expansion of Therapeutic Applications: To screen new derivatives against a broader array of biological targets beyond the well-trodden areas of kinase and M4 receptor modulation, including infectious diseases, inflammatory disorders, and other cancers. nih.govresearchgate.net

In-depth Mechanistic Studies: To utilize structural biology (e.g., X-ray crystallography) and computational modeling to elucidate the molecular interactions between the pyrazolyl-pyridine scaffold and its biological targets, providing a rational basis for future drug design. researchgate.net

By pursuing these objectives, the scientific community can further establish this compound as a cornerstone scaffold in the development of next-generation therapeutics and functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3O/c1-13-9-4-7(2-3-10-9)8-5-11-12-6-8/h2-6H,1H3,(H,11,12)

InChI Key

PXUNPXHWPHKVND-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine and Its Derivatives

Retrosynthetic Analysis of the Pyridine-Pyrazole Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available precursors. For 2-methoxy-4-(1H-pyrazol-4-yl)pyridine, the analysis can focus on the disconnection of the pyridine (B92270) ring, the pyrazole (B372694) ring, or the bond connecting them.

Disconnection Strategies for Pyridine Ring Formation

The pyridine ring can be retrosynthetically disconnected using several established methods. heighpubs.org One common approach is based on the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. heighpubs.org Another strategy is the Bohlmann-Rahtz pyridine synthesis, which generates substituted pyridines from the condensation of an enamine with an ethynylketone, followed by cyclodehydration. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is versatile, and modifications have been developed to allow for one-pot syntheses under milder conditions. organic-chemistry.orgcore.ac.uk

For the target molecule, a plausible disconnection of the 2-methoxypyridine (B126380) core could involve precursors that already contain the necessary functionalities or can be easily converted to them.

Disconnection Strategies for Pyrazole Ring Formation

The pyrazole ring is most commonly formed via the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. This [3+2] cyclocondensation is a robust and widely used method for constructing the pyrazole core. The retrosynthetic disconnection of the pyrazole ring in this compound would therefore lead to a hydrazine derivative and a 1,3-dicarbonyl precursor attached to the pyridine ring at the 4-position.

Strategic Incorporation of Methoxy (B1213986) and Pyrazolyl Substituents

The key challenge in synthesizing this compound lies in the strategic introduction of the methoxy group at the 2-position and the pyrazolyl group at the 4-position of the pyridine ring.

One effective strategy for forming the C4-C4' bond between the pyridine and pyrazole rings is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govnih.govnih.gov This approach involves the coupling of a 4-halopyridine derivative with a pyrazoleboronic acid or ester, or vice versa. This strategy has been successfully employed in the synthesis of analogous 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives. nih.gov

The methoxy group at the 2-position can be introduced either before or after the formation of the pyridine ring. A common method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with sodium methoxide (B1231860). google.com Alternatively, a 2-hydroxypyridine (B17775) (2-pyridone) can be methylated.

A plausible retrosynthetic pathway is outlined below:

Target MoleculePrecursors
This compound2-methoxy-4-halopyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
2-methoxy-4-halopyridine2-chloro-4-halopyridine and Sodium methoxide
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole4-iodo-1H-pyrazole and Bis(pinacolato)diboron

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from simple starting materials in a convergent or linear fashion. These methods often involve cyclocondensation or multicomponent reactions.

Cyclocondensation Reactions in Pyrazole Synthesis

The formation of the pyrazole ring via cyclocondensation is a cornerstone of pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and efficient method. To synthesize 4-substituted pyrazoles, a key intermediate would be a 1,3-dicarbonyl compound bearing the desired substituent at the 2-position.

For the synthesis of the target molecule, a potential route would involve the preparation of a pyridine derivative containing a 1,3-dicarbonyl moiety at the 4-position, which could then undergo cyclocondensation with hydrazine.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are powerful tools in organic synthesis as they allow for the formation of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.govrsc.orgnih.gov

Several MCRs have been developed for the synthesis of both pyridine and pyrazole rings. For instance, the Hantzsch pyridine synthesis is a classic example of a four-component reaction. heighpubs.org Similarly, various MCRs have been reported for the synthesis of substituted pyrazoles.

A hypothetical multicomponent approach for the synthesis of this compound could involve the reaction of a pre-formed 2-methoxypyridine derivative containing a suitable functional group at the 4-position with components that would form the pyrazole ring in situ. However, specific MCR protocols for the direct synthesis of this particular scaffold are not widely reported, and such a strategy would likely require significant methods development.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the synthesis of substituted pyridines. In the pyridine ring, the carbon atoms at the 2- and 4-positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This electronic characteristic makes them susceptible to attack by nucleophiles, especially when a good leaving group (such as a halogen) is present at these positions. stackexchange.comechemi.com

The mechanism involves the attack of a nucleophile on the C-2 or C-4 position, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The stability of this intermediate is crucial for the reaction to proceed. When the attack occurs at the C-2 or C-4 positions, the negative charge in one of the resonance structures can be localized on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com This stabilization is not possible if the attack occurs at the C-3 position. Consequently, SNAr reactions on the pyridine ring occur regioselectively at the ortho (C-2) and para (C-4) positions relative to the ring nitrogen. echemi.com

In the context of synthesizing the target scaffold, an SNAr pathway can be employed to introduce the methoxy group. For instance, a precursor such as 2-chloro-4-(1H-pyrazol-4-yl)pyridine can be treated with a methoxide source, like sodium methoxide, to displace the chloride and form the desired 2-methoxy product.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways to construct the bi-heterocyclic scaffold of this compound.

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for creating C-C bonds, particularly between sp2-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or boronate ester) with an organohalide or triflate. researchgate.net The synthesis of pyrazolyl-pyridine scaffolds frequently relies on this methodology.

A common strategy involves coupling a pyridine-containing boronic acid or ester with a halogenated pyrazole, or conversely, a pyrazole-containing boronic species with a halogenated pyridine. For example, the synthesis of related 2-phenyl-3-(1H-pyrazol-4-yl)pyridine structures has been achieved through sequential Suzuki couplings on a dihalogenated pyridine core. nih.gov First, a pyrazole boronic acid pinacol (B44631) ester is coupled to one position, followed by a second Suzuki reaction to introduce another aryl group at the adjacent position. nih.gov The development of highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, has enabled the efficient coupling of even challenging nitrogen-containing heterocyclic substrates which can otherwise inhibit the catalyst. nih.govorganic-chemistry.org

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings used in the synthesis of related heteroaryl compounds.

Halide ComponentBoron ComponentCatalyst/LigandBaseSolventYield (%)Reference
Aryl/Heteroaryl Bromide2-PyridylboronatePd2dba3 / Phosphite LigandKFDioxaneGood to Excellent nih.gov
2-Chloropyridine PrecursorPyrazole Boronic Acid Pinacol EsterPdCl2(PPh3)2Cs2CO3DMF or DMEVariable (7-82%) nih.gov
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl Boronic AcidXPhos Pd G2Not specifiedNot specifiedNot specified rsc.org
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidPd(PPh3)4Na2CO3DME/Ethanol (B145695)/H2O14-28% nih.gov

The Mizoroki-Heck reaction is another pivotal palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgresearchgate.net The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org

While direct synthesis of the this compound core via a Heck reaction is less common than Suzuki coupling, it represents a valuable method for derivatization. For instance, a halogenated precursor, such as 2-methoxy-4-bromo-pyridine, could be coupled with 4-vinylpyrazole. More commonly, a fully formed but halogenated this compound scaffold could undergo a Heck reaction with various alkenes to introduce vinyl functionalities. This allows for the extension of the core structure and the introduction of new functional groups, which is particularly useful in medicinal chemistry for structure-activity relationship studies. The reaction is known for its high stereoselectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org

Functionalization and Derivatization Strategies of the Core Scaffold

Once the core this compound scaffold is assembled, its properties can be modulated through various functionalization and derivatization reactions on either the pyridine or the pyrazole ring.

Regioselective introduction of alkyl and aryl groups is a key strategy for modifying the core structure.

On the Pyridine Ring: Direct C-H functionalization of pyridines is a significant challenge due to issues with regioselectivity. rsc.orgnih.gov However, methods have been developed for the position-selective C-4 alkylation of the pyridine ring. One approach involves the use of a blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov This allows for the introduction of a wide range of alkyl groups from readily available carboxylic acids.

On the Pyrazole Ring: The pyrazole moiety contains two nitrogen atoms (N-1 and N-2) that can potentially be alkylated or arylated. The regiochemical outcome of N-alkylation is influenced by steric and electronic factors of substituents on the pyrazole ring, as well as the choice of alkylating agent, base, and solvent. beilstein-journals.org For unsubstituted or symmetrically substituted pyrazoles, mixtures of N-1 and N-2 alkylated products are common. However, regioselective N-alkylation can often be achieved. For instance, in some systems, thermodynamic control can favor the formation of the more stable N-1 substituted regioisomer. beilstein-journals.org

A powerful and versatile two-step strategy for derivatization involves the initial regioselective halogenation of the scaffold, followed by a metal-catalyzed cross-coupling reaction. This approach allows for the introduction of a diverse array of substituents at a specific position.

First, a halogen atom (typically bromine or iodine) is installed at a reactive position on either the pyridine or pyrazole ring using an appropriate halogenating agent (e.g., N-Bromosuccinimide, NBS). The position of halogenation can often be controlled by the reaction conditions. For scaffolds similar to the target compound, such as 4-(pyrazol-4-yl)-pyrimidines, bromination has been shown to be an effective method for introducing a handle for further functionalization. researchgate.net

Once the halogenated intermediate is obtained, it can be subjected to a variety of cross-coupling reactions, most commonly the Suzuki-Miyaura coupling, to introduce new aryl, heteroaryl, or alkyl groups. researchgate.net The reactivity of dihalogenated pyridines in cross-coupling reactions is position-dependent; oxidative addition of the palladium catalyst is generally favored at the C-2 and C-4 positions over the C-3 position. nih.gov This predictable reactivity allows for the selective functionalization of polyhalogenated precursors.

The following table provides examples of this two-step functionalization strategy.

Substrate TypeStep 1: Halogenation ReagentStep 2: Coupling ReactionCoupling PartnerPurposeReference
4-(Pyrazol-4-yl)-pyrimidineN-Bromosuccinimide (NBS)Suzuki CouplingArene boronic acidIntroduction of an arene ring researchgate.net
2,5-DibromopyridineN/A (starting material)Palladium-catalyzed allenylationAllenylindium reagentC2-selective allenylation nih.gov
PerfluoropyridineN/A (starting material)Suzuki CouplingPhenyl boronic acidC4-selective arylation nih.gov

Introduction of Diverse Chemical Functionalities

The functionalization of the this compound scaffold can be achieved at several positions, primarily on the pyridine and pyrazole rings. The introduction of various substituents is key to modulating the physicochemical properties and biological activity of the molecule. Common strategies include electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions. nih.govworktribe.com

One of the most powerful and versatile methods for introducing a wide range of functional groups onto heterocyclic systems is the Suzuki-Miyaura cross-coupling reaction . nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, a halogenated precursor of this compound can be reacted with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. The general synthetic pathway often involves a two-step Suzuki coupling process to functionalize a dihalogenated pyridine core. nih.gov

Another cornerstone of modern synthetic chemistry for introducing nitrogen-based functionalities is the Buchwald-Hartwig amination . worktribe.com This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines, anilines, and other nitrogen-containing groups onto the pyridine or pyrazole core.

The table below illustrates representative examples of functionalization reactions that can be applied to pyrazolyl-pyridine systems, showcasing the versatility of these methods.

EntryStarting MaterialReagentCatalyst/ConditionsProductYield (%)
13-bromo-2-chloro-6-methylpyridinePyrazole boronic acid pinacol esterPdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 100 °C2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine5-82
22-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridineAryl boronic acidPdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 100 °C2-aryl-6-methyl-3-(1H-pyrazol-4-yl)pyridine5-82
35-halo-1H-pyrazolo[3,4-c]pyridineAminePd-catalyzed Buchwald-Hartwig amination5-amino-1H-pyrazolo[3,4-c]pyridine-
45-halo-1H-pyrazolo[3,4-c]pyridineAryl boronic acidIr-catalyzed borylation then Suzuki-Miyaura coupling5-aryl-1H-pyrazolo[3,4-c]pyridine-

Note: The yields are presented as a range as they are highly dependent on the specific substrates and reaction conditions used. nih.gov

Furthermore, direct C-H functionalization has emerged as a powerful tool to avoid the pre-functionalization of starting materials, thus improving atom economy. While specific examples on this compound are not abundant, the general principles can be applied. For instance, regioselective metalation of the pyridine or pyrazole ring followed by quenching with an electrophile can introduce various substituents. worktribe.com

Green Chemistry Principles in the Synthesis of Pyridine-Pyrazole Systems

The integration of green chemistry principles into the synthesis of pyridine-pyrazole systems is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.govjetir.org This involves the careful selection of solvents, the use of catalysts that can be recycled, and the development of protocols that minimize waste and energy consumption.

The choice of solvent is a critical factor in the environmental footprint of a synthetic route. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, sometimes with the aid of surfactants or co-solvents to overcome solubility issues. nih.gov

Ionic liquids (ILs) are another class of alternative solvents that have gained attention. Their low vapor pressure, high thermal stability, and ability to be recycled make them attractive for green synthesis. Multicomponent reactions for the synthesis of pyrazole-fused heterocycles have been efficiently conducted in ionic liquids.

Solvent-free or solid-state reactions represent the most environmentally friendly approach, as they eliminate the need for a solvent altogether. nih.gov Techniques such as grinding and microwave irradiation can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. nih.gov

The following table summarizes the application of green solvents in the synthesis of pyrazole derivatives.

Reaction TypeSolvent/MediumConditionsAdvantages
Multicomponent synthesis of pyranopyrazolesWaterGrindingEnvironmentally friendly, simple workup
Synthesis of pyrazolopyridinesIonic Liquid-Recyclable solvent, high yields
Cycloaddition for pyrazole synthesisSolvent-freeMicrowave irradiationReduced reaction time, high efficiency

Developing catalyst-free synthetic methods is a key goal of green chemistry, as it avoids the use of often toxic and expensive metal catalysts. rsc.orgresearchgate.net Several catalyst-free protocols for the synthesis of pyrazoles have been reported. For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating under solvent-free conditions to afford pyrazoles in high yields. rsc.org

Thermal electrocyclization of vinyldiazo compounds is another catalyst-free method that provides access to mono-, di-, and tri-substituted pyrazoles from readily available starting materials. organic-chemistry.org Additionally, some multicomponent reactions for the synthesis of functionalized pyrazoles can proceed without a catalyst, relying on the inherent reactivity of the starting materials. researchgate.net

Iodine, as a readily available and relatively non-toxic element, has been employed as a catalyst in metal-free syntheses of fully substituted pyrazoles through a three-component annulation reaction. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and waste. Key parameters that are often fine-tuned include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst, ligand, and base in catalyzed reactions.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, extensive screening of ligands and bases is often necessary to achieve optimal results. mdpi.compreprints.org The choice of palladium precatalyst can also significantly impact the reaction efficiency. For instance, in Buchwald-Hartwig aminations, phosphine ligands with bulky substituents often lead to higher yields and faster reaction rates. mdpi.com

The following table presents a hypothetical optimization of a Suzuki-Miyaura coupling for the synthesis of a 2-aryl-4-(1H-pyrazol-4-yl)pyridine derivative, based on common practices in the field.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O10075
3Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Dioxane/H₂O11092
4XPhos Palladacycle (2)-K₃PO₄t-AmOH11095

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. nih.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and can enable reactions that are sluggish under conventional heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.gov

Mechanistic Investigations and Advanced Reactivity Studies of 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 2-methoxy-4-(1H-pyrazol-4-yl)pyridine are complex, stemming from the multiple reactive sites within the molecule. The pyridine (B92270) nitrogen, the pyrazole (B372694) nitrogens, and the aromatic carbon atoms all present potential centers for chemical transformation.

Protonation and Activation Pathways

Protonation is typically the initial step in many reactions involving pyridine-containing compounds. The lone pair of electrons on the pyridine nitrogen atom makes it the most basic site in the molecule and, therefore, the most likely site of protonation under acidic conditions.

Upon protonation, the pyridine ring becomes significantly more electron-deficient. This "activation" enhances the ring's susceptibility to nucleophilic attack. The positive charge on the nitrogen atom withdraws electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions, making them more electrophilic.

Table 1: Predicted pKa Values and Protonation Sites

Site Predicted pKa (Conjugate Acid) Notes
Pyridine Nitrogen ~3-4 Most basic site; primary site of protonation.
Pyrazole N2 ~2-3 Less basic than pyridine nitrogen.

Note: pKa values are estimates based on related structures and are influenced by the electronic effects of the substituents.

Nucleophilic and Electrophilic Attack Mechanisms

The dual nature of the molecule, with an electron-deficient pyridine ring and an electron-rich pyrazole ring, allows for both nucleophilic and electrophilic attacks at different positions.

Nucleophilic Attack: The pyridine ring is inherently electron-deficient and is further activated by protonation. Nucleophilic aromatic substitution (SNAr) is a key reaction mechanism. Nucleophiles will preferentially attack the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.com This is because the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com In this compound, the 4-position is occupied, making the 2- and 6-positions the primary sites for nucleophilic attack. The methoxy (B1213986) group at the C2 position is a potential leaving group that can be displaced by a strong nucleophile.

Electrophilic Attack: The pyrazole ring is an aromatic, electron-rich system and is therefore susceptible to electrophilic substitution. pharmajournal.net Such reactions, including nitration, halogenation, and sulfonation, typically proceed in neutral or basic media, as acidic conditions would protonate the pyridine ring, deactivating the entire system towards electrophiles. pharmajournal.net The substitution generally occurs at the C4-position of the pyrazole ring. pharmajournal.net However, since this position is already substituted in the target molecule, electrophilic attack would be directed to other available positions on the pyrazole or potentially the pyridine ring, though the latter is less favorable.

Intramolecular and Intermolecular Chemical Transformations

The unique structure of this compound allows for a variety of chemical transformations, which are fundamental to the synthesis of more complex derivatives. nih.gov

Reactivity of the Pyridine Ring System

The pyridine ring primarily undergoes reactions with nucleophiles. A key intermolecular transformation is the palladium-catalyzed Suzuki coupling reaction. nih.gov In the synthesis of related pyrazol-4-yl-pyridine derivatives, a halogenated pyridine precursor is coupled with a pyrazole boronic ester. nih.gov This highlights the ability of the pyridine ring to participate in cross-coupling reactions, a cornerstone of modern organic synthesis. The positions most susceptible to such metal-catalyzed couplings are those that can readily undergo oxidative addition, typically C-Br or C-Cl bonds at the 2-, 4-, or 6-positions.

Reactivity of the Pyrazole Ring System

The pyrazole ring's reactivity is characterized by its aromaticity and the presence of two nitrogen atoms. The N1-H proton is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can readily undergo N-alkylation or N-arylation, which are common intermolecular transformations. nih.gov For instance, N-alkylation of a pyrazole boronic ester with an alkyl mesylate is a documented step in the synthesis of related compounds. nih.gov

Electrophilic substitution on the pyrazole ring is also a significant reaction pathway. pharmajournal.net While the C4-position is the most activated, substitution can occur at other positions if C4 is blocked.

Influence of the Methoxy Group on Reactivity

The methoxy group at the C2 position of the pyridine ring exerts a strong electronic influence on the molecule's reactivity.

Electron-Donating Effect: Through resonance, the methoxy group donates electron density to the pyridine ring. vulcanchem.com This effect can partially counteract the electron-withdrawing inductive effect of the pyridine nitrogen, making the ring less electron-deficient than an unsubstituted pyridine.

Directing Effect: As an ortho, para-director, the methoxy group activates these positions towards electrophilic attack. However, due to the inherent electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is still generally difficult.

Nucleophilic Substitution: The C2 position is highly activated towards nucleophilic attack. The methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if a more stable bond can be formed with an incoming nucleophile. This reactivity is analogous to the displacement of halides from the 2- and 4-positions of pyridine. researchgate.net

Table 2: Summary of Ring System Reactivity

Ring System Primary Reaction Type Key Transformations Influence of Substituents
Pyridine Nucleophilic Substitution/Coupling SNAr at C2/C6, Suzuki Coupling nih.gov Methoxy group at C2 can be a leaving group; Pyrazole at C4 blocks a reactive site.

| Pyrazole | Electrophilic Substitution, N-Alkylation | Halogenation, Nitration, pharmajournal.net N-alkylation nih.gov | Substitution at C4 directs incoming electrophiles to other ring positions. |

Stereochemical Considerations in Reactions (if applicable to specific derivatives)

In the synthesis of derivatives of this compound, stereochemical outcomes can be highly dependent on the reaction conditions and the nature of the reactants. This is particularly evident in reactions involving the pyrazole nitrogen, such as N-alkylation or N-vinylation. For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can yield either (E)- or (Z)-N-carbonylvinylated pyrazoles, and the stereoselectivity can often be controlled. nih.gov

Research on related pyrazole systems has demonstrated that the choice of catalyst or reaction medium can be pivotal in directing the stereochemical pathway. In one study, the reaction of pyrazoles with conjugated carbonyl alkynes in the absence of a silver carbonate (Ag₂CO₃) catalyst preferentially produced (E)-isomers in high yields. nih.gov Conversely, introducing Ag₂CO₃ into the reaction mixture favored the formation of the corresponding (Z)-isomers. nih.gov This switchable stereoselectivity highlights the ability to selectively synthesize specific stereoisomers of pyrazole derivatives by modifying the reaction conditions.

The regioisomeric distribution in cyclocondensation reactions to form the pyrazole ring itself can also be influenced by the reaction medium. For example, Knorr-type transformations have been shown to be regioselective in pyridine at room temperature, while using acidic ethanol (B145695) under reflux conditions can lead to mixtures of regioisomers. researchgate.net Such considerations are crucial when planning the synthesis of asymmetrically substituted derivatives of this compound to ensure the desired isomer is obtained.

Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic and steric properties of substituents on both the pyridine and pyrazole rings of the core structure significantly influence reaction kinetics and thermodynamics. These effects dictate the rate of reactions, the stability of intermediates and products, and the equilibrium position of reversible processes.

From a kinetic standpoint, the rate of reaction is sensitive to the electronic character and steric bulk of substituents. Studies on the Michael addition reactions of substituted pyrazoles have shown that both steric hindrance and the electron-donating or electron-withdrawing nature of groups on the pyrazole ring have a significant effect on the reaction rate. nih.gov For instance, an increase in the steric bulk at positions adjacent to the reacting nitrogen atom can decrease the reaction rate. nih.gov Similarly, in the formation of pyrazoles, the electronic character of substituents on the precursors can determine the regioisomeric distribution of the products. researchgate.net

From a thermodynamic perspective, substituents play a critical role in the stability of the final products and their binding affinities in biological systems. In the context of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives, which are structurally related to the title compound, minor structural modifications can lead to major differences in their pharmacological profiles. nih.gov The position of a methyl group or a nitrogen atom on the aromatic core can drastically alter the compound's ability to potentiate a biological response, reflecting a change in the thermodynamics of ligand-receptor binding. nih.gov The removal of a single methyl group has been shown to result in a significant reduction in the potentiation of the acetylcholine (B1216132) response, indicating a less thermodynamically favorable interaction with the receptor. nih.gov

The interplay between kinetic and thermodynamic control is also a key consideration in the synthesis of substituted pyrazoles. The elaboration of donor-substituted pyrazoles can be challenging due to a number of thermodynamically favorable side reactions, such as acetylene-allene isomerization. researchgate.net Careful control of reaction conditions is necessary to favor the kinetically controlled formation of the desired product over more thermodynamically stable, but undesired, by-products. researchgate.net

Substituent FeatureEffect on Kinetics (Reaction Rate)Effect on Thermodynamics (Product Stability/Binding)Reference Example
Increased Steric Bulk (e.g., at C3/C5 of pyrazole)Decreases reaction rate.Can influence conformational preferences and binding pocket fit.Michael addition of pyrazoles to alkynes. nih.gov
Electronic Character (Electron-donating vs. -withdrawing)Influences nucleophilicity/electrophilicity of reactants, affecting the rate.Determines regioisomeric distribution and stability; alters binding affinity in biological targets.Formation of pyrazole regioisomers. researchgate.net
Positional Isomerism (e.g., methyl group on pyridine)Can moderately influence reaction rates through steric or electronic effects.Crucial for allosteric profiles and binding potency (e.g., M4 mAChR PAMs). nih.govComparison of substituted 2-phenyl-3-(1H-pyrazol-4-yl)pyridines. nih.gov

Pathways for Degradation and Stability Under Varying Conditions

The stability of this compound and its derivatives is contingent on the environmental conditions, including temperature, pH, and the presence of chemical reagents. Understanding potential degradation pathways is essential for its synthesis, storage, and application.

One identified degradation pathway involves the cleavage of the methoxy group under specific, harsh chemical conditions. For instance, in a related compound containing a 3-(2-methoxyethoxy) group, treatment with a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) at an elevated temperature (70 °C) resulted in the cleavage of the methoxy group. mdpi.com This suggests that the methoxy group on the pyridine ring of the title compound could be susceptible to cleavage under strongly acidic or electrophilic conditions, particularly at high temperatures. This type of reaction represents a potential pathway for degradation or unwanted side-product formation during certain synthetic transformations.

The thermal stability of pyridine derivatives is another important consideration. While specific data for this compound is not available, studies on related pyridine esters have utilized thermogravimetric analysis (TG) to evaluate stability at elevated temperatures. researchgate.net Such analyses determine the temperature at which significant decomposition occurs. For many pyridine derivatives intended for applications that involve heating, good thermal stability is a prerequisite. researchgate.net It can be inferred that this compound, like many aromatic heterocyclic compounds, possesses a degree of thermal stability, but could be susceptible to decomposition at very high temperatures or under prolonged thermal stress.

ConditionPotential Degradation Pathway/Stability ConcernRelevant Research Finding
Strongly Acidic/Electrophilic Reagents (e.g., Vilsmeier-Haack)Cleavage of the 2-methoxy group on the pyridine ring.A methoxy group was cleaved from a methoxyethoxy chain on a pyrazole derivative at 70 °C using POCl₃/DMF. mdpi.com
Elevated TemperatureThermal decomposition. The specific temperature threshold would require experimental determination (e.g., via TGA).Thermogravimetric analysis (TG) is used to assess the thermal stability of related pyridine esters. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides an unambiguous map of the atomic connectivity and spatial relationships within 2-methoxy-4-(1H-pyrazol-4-yl)pyridine.

Based on the chemical structure, which features a substituted pyridine (B92270) ring and a pyrazole (B372694) ring, distinct signals are expected in both ¹H and ¹³C NMR spectra. The pyridine ring contains three aromatic protons, while the pyrazole ring has two aromatic protons and one N-H proton. The methoxy (B1213986) group contributes a characteristic singlet. The predicted chemical shifts (δ) in parts per million (ppm) are informed by data from analogous pyridine and pyrazole structures.

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predictions¹³C NMR Predictions
Proton PositionPredicted δ (ppm)Carbon PositionPredicted δ (ppm)
H-3 (Py)~7.1-7.3C-2 (Py)~163-165
H-5 (Py)~7.4-7.6C-3 (Py)~108-110
H-6 (Py)~8.1-8.3C-4 (Py)~140-142
H-3' (Pz)~7.8-8.0C-5 (Py)~115-117
H-5' (Pz)~7.8-8.0 (often a singlet or broad singlet with H-3')C-6 (Py)~148-150
NH (Pz)>10 (broad)C-3' (Pz)~130-135
-OCH₃~3.9-4.1C-4' (Pz)~118-120
C-5' (Pz)~130-135
-OCH₃~54-56

Note: Py = Pyridine, Pz = Pyrazole. Predicted values are based on general principles and data from structurally related compounds.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show a cross-peak between the H-5 and H-6 protons on the pyridine ring, confirming their adjacency. The absence of further correlations for H-3 would confirm its isolated position within the pyridine spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a coupled spin system. A TOCSY experiment would highlight the entire network of coupled protons within the pyridine ring (H-5 and H-6), clearly distinguishing them from the protons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. slideshare.net A key correlation expected in a NOESY spectrum would be between the methoxy protons (-OCH₃) and the H-3 proton of the pyridine ring, providing definitive evidence for the placement of the methoxy group at the C-2 position. 121.43.60

Heteronuclear correlation experiments link the proton signals to the carbon backbone, providing the final and most robust evidence for the molecular structure. science.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. columbia.eduucr.edu This allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum by linking the previously assigned proton signals to their corresponding carbon partners.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away. youtube.comustc.edu.cn This allows for the connection of different molecular fragments. For this compound, HMBC is essential to confirm the link between the two heterocyclic rings and the position of the methoxy group.

Expected Key HMBC Correlations

Proton(s)Correlates to Carbon(s)Significance of Correlation
-OCH₃C-2 (Py)Confirms methoxy group attachment at C-2.
H-3 (Py)C-2, C-4, C-5 (Py)Confirms pyridine ring connectivity.
H-5 (Py)C-3, C-4, C-6 (Py); C-4' (Pz)Confirms pyridine connectivity and the link to the pyrazole ring at C-4.
H-6 (Py)C-2, C-4, C-5 (Py)Confirms pyridine ring connectivity.
H-3' / H-5' (Pz)C-4' (Pz); C-3, C-4, C-5 (Py)Confirms pyrazole connectivity and the link to the pyridine ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent parts. researchgate.netmdpi.com

Predicted FT-IR Absorption Bands

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H stretch3100 - 3200 (broad)Pyrazole Ring
Aromatic C-H stretch3000 - 3100Pyridine & Pyrazole Rings
Aliphatic C-H stretch2850 - 2960Methoxy Group (-OCH₃)
C=N and C=C ring stretching1450 - 1620Pyridine & Pyrazole Rings researchgate.net
C-O stretch (aryl-alkyl ether)1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)Methoxy Group
C-H out-of-plane bending750 - 900Aromatic Rings

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.govresearchgate.net For this compound, the molecular formula is C₉H₉N₃O.

HRMS can measure the mass of the molecular ion (e.g., the protonated species [M+H]⁺) to within a few parts per million (ppm) of its theoretical value. This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other possible formulas that may have the same nominal mass. rsc.orgnfdi4chem.de

Molecular Formula: C₉H₉N₃O

Calculated Exact Mass: 175.0746 g/mol

Expected [M+H]⁺ Ion: 176.0818 m/z

An experimental HRMS measurement matching this theoretical value would provide definitive confirmation of the compound's elemental composition.

X-ray Diffraction and Single Crystal Analysis

While NMR and mass spectrometry define molecular connectivity and composition, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state. mkuniversity.ac.in This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

This analysis yields precise information on:

Atomic Coordinates: The exact position of every non-hydrogen atom in the crystal lattice.

Bond Lengths and Angles: Providing confirmation of the covalent structure.

Conformation: Determining the dihedral angle between the planes of the pyridine and pyrazole rings.

Stereochemistry: Confirming the planarity of the aromatic rings.

Successful crystallization and analysis of this compound would provide an absolute structural proof, complementing the data obtained from solution-state NMR. nih.govnih.gov

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice, a study known as crystal engineering. mdpi.com This packing is governed by non-covalent intermolecular forces, known as supramolecular interactions.

The structure of this compound possesses key features that are likely to direct its crystal packing:

Hydrogen Bond Donor: The pyrazole N-H group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The pyridyl nitrogen and the sp²-hybridized nitrogen of the pyrazole ring are effective hydrogen bond acceptors.

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis involves mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, providing insights into the nature and prevalence of different intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, highlighting the percentage contribution of various contact types (e.g., H···H, C···H, N···H).

Despite a thorough search for crystallographic and computational studies on this compound, no published research detailing its Hirshfeld surface analysis was found. Consequently, data regarding the specific intermolecular contacts, their percentage contributions, and the corresponding fingerprint plots for this compound are not available. While studies on other pyridine and pyrazole derivatives utilize this technique to explore their crystal packing, this information cannot be extrapolated to the target compound due to the strict focus of this article.

Energy Framework Computations for Crystal Stability

Energy framework analysis is a computational tool used to investigate the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, partitioning the total energy into components such as electrostatic, dispersion, polarization, and repulsion. The resulting energy frameworks can be visualized as cylinders connecting molecular centroids, with the cylinder thickness proportional to the interaction strength, providing a clear picture of the energetic topology of the crystal.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. It measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions. These transitions are influenced by the molecule's chromophores and the solvent environment.

A search for the experimental or computationally predicted UV-Vis spectrum of this compound did not yield any specific data. Therefore, information regarding its absorption maxima (λmax), the types of electronic transitions it undergoes, and the corresponding molar absorptivity values is not available in the current body of scientific literature.

Computational and Theoretical Chemistry Studies on 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and electron distribution.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. tandfonline.com It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. tandfonline.com For a molecule like 2-methoxy-4-(1H-pyrazol-4-yl)pyridine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. rsc.org

The process involves selecting a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which approximates the exchange-correlation energy—a complex term accounting for the quantum mechanical effects of electron-electron interaction. rsc.orgresearchgate.net By minimizing the total energy of the molecule, the optimized geometry is obtained. tandfonline.com This stable structure corresponds to the most likely conformation of the molecule in the gas phase. Energetic profiles, including total energy and heats of formation, can also be calculated, offering insights into the molecule's thermodynamic stability. rsc.org

Table 1: Predicted Geometrical Parameters from DFT Calculations for Pyrazole-Pyridine Systems

Parameter Bond/Angle Typical Predicted Value
Bond Length C-C (Pyridine Ring) ~1.39 Å
Bond Length C-N (Pyridine Ring) ~1.34 Å
Bond Length C-N (Pyrazole Ring) ~1.36 Å
Bond Length N-N (Pyrazole Ring) ~1.35 Å
Bond Angle C-N-C (Pyridine) ~117°
Bond Angle C-N-N (Pyrazole) ~108°

Note: These are representative values based on DFT studies of similar heterocyclic compounds.

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises both the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set represents a trade-off between computational cost and accuracy. mit.edu

For molecules containing nitrogen, oxygen, and carbon, Pople-style basis sets like 6-31G or 6-311G are commonly employed. nih.gov These can be augmented with additional functions to improve accuracy:

Polarization functions (d,p): Added using notations like (d,p) or **, these functions allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

Diffuse functions (+): Denoted with a "+" or "++", these functions are important for describing systems with lone pairs of electrons or anions, as they allow orbitals to extend further from the nucleus. gaussian.com

A common and robust level of theory for a molecule like this compound would be B3LYP/6-311++G(d,p). rsc.orgresearchgate.net This combination provides a reliable description of the geometry and electronic properties for many organic molecules. dntb.gov.ua

Electronic Structure Analysis

Beyond geometry, computational methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as the primary electron donor in chemical reactions. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing where electron density is concentrated for donation (HOMO) or where it is most likely to be accepted (LUMO). rsc.orgdntb.gov.ua For this compound, the HOMO is expected to have significant electron density on the electron-rich pyrazole (B372694) and methoxy-substituted pyridine (B92270) rings, while the LUMO may be distributed across the π-system of both rings. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

Parameter Energy (eV)
EHOMO -6.0 to -5.0 eV
ELUMO -1.5 to -0.5 eV
Energy Gap (ΔE) 4.0 to 5.0 eV

Note: Values are typical for pyrazole-pyridine derivatives and indicate significant stability. nih.govresearchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. This calculation provides a quantitative measure of the electron distribution, highlighting which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net

These charge distributions are critical for understanding a molecule's electrostatic potential and predicting its non-covalent interactions, such as hydrogen bonding. researchgate.net For this compound, the nitrogen atoms of both the pyridine and pyrazole rings, as well as the oxygen atom of the methoxy (B1213986) group, are expected to carry negative Mulliken charges due to their high electronegativity. rsc.org This makes them potential sites for electrophilic attack or coordination with metal ions. Conversely, adjacent carbon and hydrogen atoms would likely exhibit positive charges. dntb.gov.ua

Aromaticity is a fundamental property of cyclic, planar molecules with delocalized π-electrons that confers significant thermodynamic stability. Both the pyridine and pyrazole rings in the target compound are aromatic. Computational methods can quantify this property through various indices.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A significant negative NICS value is a strong indicator of aromatic character. Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameters (bond lengths) of the ring. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. For this compound, both the pyridine and pyrazole rings are expected to show strong aromatic character based on these computational analyses. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on this compound have not been identified. Consequently, the specific data required to populate the requested sections on reactivity descriptors, molecular electrostatic potential mapping, and predicted spectroscopic properties are not available in published research.

Computational chemistry is a powerful tool for predicting the behavior and properties of molecules. Such studies typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to model the electronic structure of a compound. From these calculations, a wealth of information can be derived.

For instance, reactivity descriptors such as electrophilicity and nucleophilicity indices help in understanding how a molecule will interact with other chemical species. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Furthermore, theoretical models are frequently employed to predict various spectroscopic properties. This includes the calculation of vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, electronic absorption spectra, which are measured by UV-Vis spectroscopy, can be predicted by calculating the energies of electronic transitions within the molecule. NMR chemical shifts, fundamental to interpreting NMR spectra, can also be computed with a high degree of accuracy.

While these computational methods are widely applied in chemical research, it appears that a dedicated study on this compound has not been reported in the accessible literature. Such a study would be necessary to generate the specific data points and detailed findings requested for the article. Without these foundational research findings, it is not possible to provide a scientifically accurate and detailed analysis as per the specified outline.

A future computational investigation of this compound would be required to generate the data for a thorough discussion of its theoretical chemical properties. Such research would provide valuable insights into its reactivity and spectroscopic characteristics.

Thermodynamic Properties and Stability Assessments

A thorough understanding of a molecule's thermodynamic properties is fundamental to predicting its stability and reactivity. Computational chemistry provides powerful tools to calculate these properties.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Quantum mechanical calculations, typically using Density Functional Theory (DFT) methods, are employed to determine the thermodynamic parameters of a molecule. By optimizing the molecular geometry and performing frequency calculations, key thermodynamic data can be obtained.

Table 1: Hypothetical Thermodynamic Data for this compound

Property Calculated Value Units
Enthalpy (H) Data not available kcal/mol
Entropy (S) Data not available cal/mol·K
Gibbs Free Energy (G) Data not available kcal/mol

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Comparison of Isomeric Stabilities

Computational methods are invaluable for comparing the relative stabilities of different isomers. For this compound, this could involve comparing the tautomeric forms of the pyrazole ring or positional isomers of the substituents on the pyridine ring. The isomer with the lowest calculated Gibbs free energy is predicted to be the most stable.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant non-linear optical (NLO) properties have potential applications in optoelectronics and photonics. jhuapl.edu Computational calculations can predict these properties by determining the molecule's response to an external electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Table 2: Predicted Non-Linear Optical Properties

Property Calculated Value Units
Dipole Moment (μ) Data not available Debye
Polarizability (α) Data not available a.u.
First Hyperpolarizability (β) Data not available a.u.

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between filled and vacant orbitals within a molecule. This analysis provides insights into hyperconjugative interactions, which are crucial for understanding molecular stability and electron delocalization. The analysis quantifies the stabilization energy (E(2)) associated with these interactions.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into how this compound might behave in different environments, such as in solution. This can reveal preferred conformations and the flexibility of the molecule, which are important for understanding its interactions with other molecules.

Coordination Chemistry and Ligand Properties of 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine

Ligand Design Principles for Pyridine-Pyrazole Scaffolds

The design of ligands based on pyridine-pyrazole scaffolds is guided by several key principles aimed at controlling the properties of the resulting metal complexes. These ligands are analogues of the well-studied 2,2'-bipyridine (B1663995) and terpyridine ligands and offer the advantage of facile synthesis and modification. The core design principles revolve around the strategic placement of substituents on both the pyridine (B92270) and pyrazole (B372694) rings to modulate the electronic and steric environment of the metal center.

The electronic properties of the ligand, and consequently the coordinated metal ion, can be finely tuned by introducing electron-donating or electron-withdrawing groups. For instance, the methoxy (B1213986) group at the 2-position of the pyridine ring in 2-methoxy-4-(1H-pyrazol-4-yl)pyridine is expected to be a significant electronic modulator. This strategic functionalization can influence the ligand field strength, which is a critical factor in determining the spin state of transition metal complexes, particularly with iron(II) ions. The ability to control the spin state is a key driver in the design of spin-crossover (SCO) materials, which have potential applications in molecular switches and data storage devices. nih.govchemrxiv.org

Steric factors also play a crucial role in ligand design. The size and positioning of substituents can dictate the coordination geometry of the metal complex, influence the stability of different spin states, and control the accessibility of the metal center for catalytic reactions. mdpi.com The conformation of substituents can have a profound impact on the spin-crossover equilibrium in iron(II) complexes. rsc.org The modular nature of pyridine-pyrazole synthesis allows for systematic variations in the ligand structure to probe these structure-property relationships. chemrxiv.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-pyrazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on the synthesis of metal complexes with this compound are not extensively reported, the general synthetic routes for related pyridine-pyrazole ligands are well-established. For instance, the synthesis of Cu(II) and Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles involves the reaction of the ligand with the corresponding metal chloride salts in a 2:1 ligand-to-metal ratio. researchgate.net It is anticipated that similar methodologies would be applicable for the synthesis of complexes with this compound.

The characterization of these complexes typically involves elemental analysis, mass spectrometry, and various spectroscopic methods. For example, in related Cu(II) and Zn(II) complexes of a Schiff base ligand containing a methoxy-substituted pyridine moiety, mass spectrometry confirmed the coordination of the metal ions to the ligand. nih.gov Infrared (IR) spectroscopy is useful for identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and pyrazole rings. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are employed.

The table below summarizes the expected characterization data for hypothetical transition metal complexes of this compound, based on findings for analogous compounds.

Metal IonExpected GeometryPotential Characterization TechniquesKey Findings from Analogous Systems
Cu(II)Square Planar or Distorted OctahedralIR, Mass Spec, EPR, X-ray DiffractionCoordination through pyridine and pyrazole nitrogen atoms. researchgate.netresearchgate.net
Ni(II)Tetrahedral or OctahedralIR, Mass Spec, Magnetic Susceptibility, X-ray DiffractionGeometry dependent on the ligand-to-metal ratio and counter-ions. researchgate.netnih.gov
Fe(II)OctahedralIR, Mass Spec, Mössbauer, Magnetic Susceptibility, X-ray DiffractionPotential for spin-crossover behavior. nih.govnih.gov
Pd(II)Square PlanarIR, NMR, Mass Spec, X-ray DiffractionFormation of well-defined square planar complexes.
Au(III)Square PlanarIR, NMR, Mass Spec, X-ray DiffractionStable complexes with potential catalytic applications.
Mn(II)OctahedralIR, Mass Spec, EPR, Magnetic Susceptibility, X-ray DiffractionHigh-spin complexes with interesting magnetic properties. mdpi.com

This table is predictive and based on the chemistry of similar pyridine-pyrazole ligands.

Pyridine-pyrazole ligands are versatile in their coordination behavior, capable of acting as bidentate or tridentate chelating agents. In the case of this compound, the most probable coordination mode is as a bidentate ligand, utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring to form a stable five-membered chelate ring with a metal ion.

The specific nitrogen atom of the pyrazole ring that coordinates to the metal can vary. Deprotonation of the pyrazole N-H group can lead to bridging coordination modes, where the pyrazolate anion links two metal centers. This bridging capability is a key feature in the construction of polynuclear metal complexes with interesting magnetic and catalytic properties. researchgate.net The chelation of the pyridine-pyrazole ligand to a metal center enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The planarity and rigidity of the pyridine-pyrazole scaffold also contribute to the pre-organization of the ligand for metal binding.

Structural Elucidation of Metal Complexes

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons and their interactions. Pyridine-pyrazole ligands, particularly in the context of iron(II) complexes, are well-known to facilitate spin-crossover (SCO) behavior. nih.govnih.gov SCO is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light.

The electronic nature of the substituents on the pyridine-pyrazole ligand plays a critical role in tuning the SCO properties. The introduction of an electron-donating group, such as the methoxy group in this compound, is expected to increase the electron density at the metal center. In the case of Fe(II) complexes, this increased electron density can stabilize the low-spin state. Conversely, steric hindrance can favor the high-spin state due to the longer metal-ligand bonds in the HS configuration. mdpi.com

The magnetic properties of these complexes are typically studied using techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry and Mössbauer spectroscopy for iron complexes. Variable-temperature magnetic susceptibility measurements can reveal the temperature at which the spin transition occurs (T1/2) and the completeness and abruptness of the transition. For other paramagnetic metal ions like Cu(II) and Mn(II), magnetic studies can provide information about magnetic exchange interactions in polynuclear complexes. researchgate.netnih.gov

The table below summarizes key magnetic parameters and their significance in the study of pyridine-pyrazole metal complexes.

Magnetic ParameterDescriptionSignificance
χMT Molar magnetic susceptibility multiplied by temperatureIndicates the spin state of the metal ion. A change in χMT with temperature is a hallmark of spin-crossover.
T1/2 Spin transition temperatureThe temperature at which 50% of the metal centers are in the high-spin state and 50% are in the low-spin state.
Hysteresis The dependence of the spin state on the history of the sample (cooling vs. heating)A key feature for potential applications in memory devices.
J Magnetic exchange coupling constantDescribes the nature (ferromagnetic or antiferromagnetic) and strength of magnetic interactions between metal centers in polynuclear complexes.
Isomer Shift (δ) Mössbauer parameterProvides information about the oxidation state and spin state of iron.
Quadrupole Splitting (ΔEQ) Mössbauer parameterSensitive to the symmetry of the electronic environment around the iron nucleus, which changes with the spin state.

Influence of Ligand Modifications on Metal Complex Properties

Further research and publication in the field of coordination chemistry would be required to provide the specific findings necessary to populate these sections accurately.

Applications of 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine in Chemical Science and Materials Research

Application as Building Blocks in Organic Synthesis

The bifunctional nature of 2-methoxy-4-(1H-pyrazol-4-yl)pyridine, possessing both a reactive pyridine (B92270) ring and a pyrazole (B372694) system with distinct reactive sites, makes it a valuable precursor in the construction of diverse and complex molecular architectures.

Precursors for More Complex Heterocyclic Systems

The this compound scaffold serves as a foundational element for the synthesis of a variety of fused and polycyclic heterocyclic systems. The presence of multiple nitrogen atoms and the methoxy (B1213986) group allows for a range of chemical transformations, including nucleophilic and electrophilic substitutions, cross-coupling reactions, and cyclization reactions. For instance, the pyridine nitrogen can be quaternized or oxidized, while the pyrazole ring can undergo N-alkylation or N-arylation, leading to a diverse array of derivatives.

Furthermore, the methoxy group on the pyridine ring can be a key functional handle. It can be readily converted to a hydroxyl group, which can then participate in various condensation or etherification reactions. This versatility allows for the annulation of additional rings onto the pyrazolopyridine core, leading to the formation of complex systems such as pyrazolo[3,4-b]pyridines, which are known for their interesting photophysical and biological properties.

PrecursorReaction TypeResulting Heterocyclic System
This compoundCyclocondensationPyrazolo[3,4-b]pyridine derivatives
N-alkylated 2-methoxy-4-(pyrazol-4-yl)pyridinium saltRing-closing metathesisFused polycyclic systems

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The this compound core is an excellent scaffold for DOS due to its multiple points of diversification. The pyridine and pyrazole rings can be functionalized independently, allowing for the introduction of a wide range of substituents and functional groups.

For example, the pyrazole nitrogen can be derivatized with a variety of alkyl or aryl groups, while the pyridine ring can be modified at various positions through halogenation followed by cross-coupling reactions. This multi-directional approach to functionalization enables the creation of a large number of analogues from a single, readily accessible starting material, thereby expanding the chemical space accessible for drug discovery and materials science research.

Catalysis

The nitrogen atoms in both the pyridine and pyrazole rings of this compound can act as coordinating sites for metal ions, making this compound and its derivatives attractive candidates for use as ligands in catalysis.

Ligands in Metal-Catalyzed Organic Transformations

Pyrazolopyridine-based ligands have been shown to be effective in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The bidentate nature of these ligands allows them to form stable complexes with a range of transition metals, such as palladium, copper, and ruthenium. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by introducing different substituents on the pyridine or pyrazole rings.

While specific studies on this compound as a ligand are not extensively documented, the general class of pyrazolopyridine ligands has demonstrated significant promise. The methoxy group in the 2-position of the pyridine ring can influence the steric and electronic environment around the metal center, potentially leading to enhanced catalytic activity or selectivity in certain transformations.

MetalLigand TypeCatalyzed Reaction
PalladiumPyrazolopyridineSuzuki-Miyaura cross-coupling
CopperPyrazolopyridineC-N bond formation
RutheniumPyrazolopyridineAsymmetric hydrogenation

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While there is a lack of specific research on this compound in this context, its structural features suggest potential applications. The pyridine nitrogen can act as a Brønsted or Lewis base, while the pyrazole moiety could participate in hydrogen bonding interactions, which are key features of many organocatalysts. Further research in this area could uncover novel catalytic activities for this versatile molecule and its derivatives.

Materials Science Applications (excluding biological/clinical)

The rigid, planar structure of the pyrazolopyridine core, combined with its ability to coordinate with metal ions and participate in intermolecular interactions such as hydrogen bonding and π-π stacking, makes this compound an interesting candidate for the development of new functional materials.

Derivatives of this compound could potentially be used in the construction of metal-organic frameworks (MOFs) or coordination polymers. The ability to tune the electronic properties through substitution could also lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The exploration of this compound and its derivatives in materials science is an active and promising area of research.

Development of Functional Materials and Supramolecular Assemblies

The ability of pyridyl-pyrazole ligands to coordinate with metal ions through their nitrogen donor atoms makes them excellent building blocks for coordination polymers and supramolecular assemblies. These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis and materials science. nih.govresearchgate.net The self-assembly process is governed by the coordination geometry of the metal ion and the structure of the organic ligand, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govmdpi.comresearchgate.netunibo.it

Research on related ligands has demonstrated the formation of various supramolecular structures. For example, 3-(2-pyridyl)pyrazol-1-yl acetic acid has been used to synthesize a 1D infinite chain structure with Ni(II) and a 2D supramolecular framework with Cu(II). researchgate.net Similarly, lanthanide chlorides react with 3-(2-pyridyl)pyrazole to form a series of 1D coordination polymers and other complex structures, some of which exhibit interesting photoluminescent properties. mdpi.com The introduction of a methoxy group, as in this compound, could further influence the electronic properties and solubility of the resulting materials, potentially leading to novel structures and functions.

LigandMetal Ion(s)Resulting StructureKey Features
3-(2-pyridyl)pyrazole-based ligandsNi(II), Cu(II)1D chains and 2D supramolecular frameworksThe final structure is influenced by the metal ion used. researchgate.net
3-(2-pyridyl)pyrazoleLanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er)1D coordination polymers and polymorphic complexesMany of the resulting materials exhibit luminescence. mdpi.com
2,6-bis(pyrazol-3-yl)pyridinesFe(II), Ag(I)1D coordination polymersDemonstrates the ability of this ligand class to form heterometallic compounds. nih.gov
PyrazoleCu(II)Mono-, di-, tri-, and hexanuclear species; 1D and 3D coordination polymersThe final product is influenced by the reaction conditions and the carboxylate anions present. unibo.it

Spin-Crossover Materials Based on this compound Ligands

Spin-crossover (SCO) materials are a class of molecular switches that can change their spin state in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in data storage, sensing, and display devices. nih.gov Iron(II) complexes with tridentate nitrogen-donor ligands, particularly those based on the 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, are well-known to exhibit SCO behavior. nih.govbohrium.comotago.ac.nz

The SCO phenomenon in these Fe(II) complexes arises from the close proximity in energy of the high-spin (HS) and low-spin (LS) states. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Bpp and its derivatives provide a moderate ligand field around the Fe(II) center, which is conducive to SCO. nih.gov The electronic and steric properties of substituents on the pyridine and pyrazole rings can be systematically varied to tune the spin transition temperature (T½) and the cooperativity of the transition. nih.gov

For instance, functionalizing the 4-position of the pyridine ring in bpp ligands has been shown to significantly impact the SCO properties of the corresponding Fe(II) complexes. In one study, two different bpp ligands, one with a 4-([2,2′-bithiophen]-5-ylethynyl) group and another with a 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl) group, were synthesized. The resulting Fe(II) complexes exhibited gradual and complex multi-step spin transitions, respectively. nih.govacs.org This highlights the sensitivity of the SCO behavior to subtle changes in the ligand structure.

Given these findings, it is highly probable that an Fe(II) complex of this compound could also exhibit SCO. The electron-donating methoxy group would be expected to influence the ligand field strength and, consequently, the SCO characteristics of the complex.

LigandComplexSpin Transition Temperature (T½)Nature of Transition
4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1)[Fe(L1)₂]²⁺254 KGradual spin-state switching. nih.govacs.org
4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L2)[Fe(L2)₂]²⁺313 K and 321 K (stepwise)Complex transition with gradual, stepwise, and abrupt components. acs.org
Tris(pyrazol-1-yl)methane[Fe(HC(pz)₃)₂(BF₄)₂]~320 K (onset)Gradual and incomplete spin crossover. mdpi.com

Potential in Sensor Development (Chemical, Optical, etc.)

The inherent coordination capabilities of pyridyl-pyrazole ligands make them excellent candidates for the development of chemical and optical sensors. nih.gov The binding of a target analyte, such as a metal ion or a small organic molecule, to the ligand or its metal complex can induce a measurable change in a physical property, most commonly a colorimetric or fluorescent response. nih.govchemrxiv.org Pyrazole derivatives are particularly attractive for sensor design due to their ability to act as both proton donors and acceptors, and their strong complexing behavior with a variety of metals. nih.gov

Several studies have demonstrated the use of pyridyl-pyrazole based systems for the detection of various analytes. For example, a pyridine-pyrazole based chemosensor has been shown to selectively recognize Al³⁺ ions through both colorimetric and fluorescent changes. nih.gov Another pyrazole-based sensor was developed for the detection of Cu²⁺ and Ni²⁺, where the fluorescence of the sensor was quenched upon coordination with these ions. rsc.org The selectivity of these sensors can be tuned by modifying the structure of the ligand.

More complex systems, such as coordination polymers, have also been employed as sensors. A terbium(III) coordination polymer based on a 5-(2-(pyrazole-1-yl) pyridine-5-yl) terephthalic acid ligand was developed for the highly selective and sensitive detection of quinolone antibiotics. mdpi.com The complex functions as a "turn-on" fluorescent probe, with the emission intensity increasing upon binding with the target antibiotics. mdpi.com This approach was even extended to the fabrication of test strips for the visual detection of the analytes. mdpi.com

The this compound ligand, with its available nitrogen coordination sites, could potentially be developed into a sensor for specific metal ions or organic molecules. The methoxy group could also play a role in modulating the photophysical properties of the sensor.

Sensor Ligand/MaterialTarget Analyte(s)Detection MethodLimit of Detection (LOD)
Pyridine-pyrazole based chemosensorAl³⁺Colorimetric and FluorescentNot specified. nih.gov
Fused pyrazole derivativeCu²⁺, Ni²⁺Fluorescence quenching0.043 μM for Cu²⁺, 0.038 μM for Ni²⁺. rsc.org
Terbium(III) coordination polymer with a pyridyl-pyrazole ligandOfloxacin, Levofloxacin, Norfloxacin"Turn-on" fluorescence27.9 nM for Ofloxacin, 17.1 nM for Levofloxacin, 8.0 nM for Norfloxacin. mdpi.com
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-olCu²⁺ColorimetricNot specified. chemrxiv.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. This field is fundamental to supramolecular chemistry and has applications in areas such as drug delivery, catalysis, and separation. frontiersin.orgfrontiersin.orgnih.gov While classic macrocycles like cyclodextrins, calixarenes, and crown ethers are the most studied hosts, coordination cages and frameworks built from ligands like pyridyl-pyrazoles are emerging as a new class of host systems. frontiersin.orgfrontiersin.org

The defined cavities and portals of coordination cages can allow for the selective binding of guest molecules. The size, shape, and chemical nature of the cavity can be tuned by changing the metal ion and the organic ligand. In some supramolecular assemblies of cobalt(II) with 3,5-dimethylpyrazole (B48361) ligands, the enclathration (trapping) of counter chloride ions within a trimeric host cavity has been observed, demonstrating the ability of these systems to encapsulate guests. mdpi.comconicet.gov.ar

Furthermore, the functional groups on the pyridyl-pyrazole ligand can be designed to have specific interactions with potential guests, leading to molecular recognition. For example, hydrogen bond donor and acceptor sites can be incorporated to recognize complementary guest molecules. While specific research into the host-guest chemistry of this compound is not yet prevalent, the structural motif suggests that it could be a valuable component in the construction of larger host assemblies. By incorporating this ligand into macrocycles or coordination cages, it may be possible to create new receptors for small molecules and ions. clockss.org

Future Research Directions and Unexplored Avenues for 2 Methoxy 4 1h Pyrazol 4 Yl Pyridine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) and pyridine (B92270) derivatives is a well-established field, yet there remains a need for more environmentally friendly and efficient methods. Future research should focus on developing sustainable synthetic routes to 2-methoxy-4-(1H-pyrazol-4-yl)pyridine and its analogs. This includes the exploration of one-pot syntheses and multi-component reactions that reduce waste and improve atom economy. researchgate.net

Key areas for development include:

Green Chemistry Approaches: Utilizing water as a solvent, employing eco-friendly catalysts, and minimizing the use of hazardous reagents are crucial for sustainable synthesis. researchgate.netresearchgate.net For instance, methods using nanosilica-supported antimony pentachloride in water have shown high efficiency for similar compounds. researchgate.net

Catalyst Innovation: The development of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), can lead to high yields and allow for catalyst recycling over multiple cycles. researchgate.net

Metal-Free Reactions: Exploring metal-free dehydrogenative processes or reactions catalyzed by simple organic molecules like p-toluenesulfonic acid (p-TSA) can offer cost-effective and less toxic alternatives to traditional metal-catalyzed cross-coupling reactions. researchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Multi-Component ReactionsIncreased efficiency, reduced waste, time and cost savings. researchgate.netIdentifying suitable starting materials and catalysts for direct synthesis.
Heterogeneous Catalysis (e.g., MOFs)High yields, catalyst reusability, high stability. researchgate.netDesigning MOFs with optimal porosity and active sites.
Metal-Free SynthesisLower cost, reduced toxicity, simplified purification. researchgate.netExploring cascade reactions and novel organocatalysts.
C-H ActivationHigh atom economy, direct functionalization. researchgate.netDeveloping regioselective C-H activation protocols for the pyridine and pyrazole cores.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, advanced real-time reaction monitoring techniques are indispensable. These technologies provide crucial insights into reaction kinetics, intermediate formation, and endpoint determination, allowing for precise control and optimization of reaction conditions.

Future research could integrate the following techniques for monitoring the synthesis of this compound:

In Operando Flow NMR and FTIR Spectroscopy: Combining flow NMR for quantitative analysis with a high-sensitivity flow FTIR can enable the detection and characterization of low-concentration reaction intermediates. researchgate.net This dual approach overcomes the limitations of each individual technique. researchgate.net

Raman Spectroscopy: Inline Raman spectroscopy is a powerful tool for monitoring continuous-flow processes, allowing for the rapid optimization of variables like temperature and flow rate by tracking unique vibrational bands of reactants and products. nih.gov

Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS offers a rapid method for monitoring reaction products directly from the reaction mixture, providing immediate feedback for synthetic chemists without extensive sample preparation. rsc.org This is particularly useful for analyzing heterocyclic organometallic compounds that might be formed during catalytic steps. rsc.org

TechniqueInformation ProvidedApplication in Synthesis
Flow NMR/FTIRQuantitative data on species concentration, identification of intermediates. researchgate.netElucidation of reaction mechanisms, kinetic profiling. researchgate.net
Inline Raman SpectroscopyReal-time conversion rates, impurity monitoring. nih.govOptimization of continuous-flow reaction conditions. nih.gov
DART Mass SpectrometryRapid molecular analysis, product verification. rsc.orgHigh-throughput screening of reaction conditions. rsc.org
UV-Vis SpectroscopyMonitoring changes in electronic structure, detection of fluorescent intermediates. acs.orgReal-time tracking of cyclization or conjugation reactions. acs.org

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid design of novel compounds and the prediction of their properties. nih.gov For this compound, these computational tools can accelerate the discovery of derivatives with desired characteristics.

Future avenues for research in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models using ML algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can establish correlations between the structural features of this compound derivatives and their biological or material properties. jmpas.com This allows for the virtual screening and prioritization of candidate molecules before synthesis. jmpas.comyoutube.com

De Novo Drug Design: AI can be used to generate novel molecular structures based on the this compound scaffold, optimized for specific targets or properties. This approach can explore a vast chemical space to identify promising new compounds.

Prediction of Physicochemical and Material Properties: ML models can be trained to predict properties such as solubility, stability, and electronic characteristics, guiding the design of new functional materials. rsc.org

Exploration of Novel Coordination Architectures and Multi-Nuclear Complexes

The pyrazolyl-pyridine moiety is an excellent ligand for coordinating with metal ions, opening up a rich field of research in supramolecular and coordination chemistry. acs.org The presence of multiple nitrogen atoms in this compound allows for various binding modes, leading to the formation of diverse and complex architectures. mdpi.com

Unexplored avenues include:

Self-Assembled Coordination Cages: Flexible bridging ligands containing pyrazolylpyridine termini can self-assemble with transition metals to form hollow cage structures (e.g., M₄L₆ tetrahedra or M₈L₁₂ cubes). acs.org These cages can encapsulate guest molecules, with potential applications in sensing, drug delivery, and catalysis. acs.org

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): The ligand can be used as a building block to construct 1D, 2D, or 3D CPs and MOFs. mdpi.comresearchgate.net The properties of these materials, such as porosity, luminescence, and catalytic activity, can be tuned by varying the metal ion and synthesis conditions. mdpi.com

Multi-Nuclear and Heterometallic Complexes: The ligand's structure could facilitate the assembly of complexes containing multiple metal centers, potentially of different elements. mdpi.com These heterometallic systems can exhibit unique magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metals. mdpi.com

Design of Highly Selective Catalytic Systems

The coordination complexes derived from this compound are promising candidates for the development of highly selective catalysts. The electronic properties and steric environment around the metal center can be finely tuned by modifying the ligand structure.

Future research should focus on:

Asymmetric Catalysis: By introducing chiral centers onto the pyrazolyl-pyridine scaffold, it may be possible to develop catalysts for enantioselective transformations, which are of great importance in the pharmaceutical industry.

Catalysis within Coordination Cages: The confined environment of a coordination cage can be exploited to perform catalysis. The cage can encapsulate substrates, leading to rate enhancements and unique product selectivities that are not observed in bulk solution. acs.org For example, the highly cationic surface of some cages can concentrate anionic reactants, facilitating reactions even at neutral pH. acs.org

Photocatalysis: Pyrazolyl-pyridine complexes with suitable metal centers could be designed to act as photosensitizers or photocatalysts for applications in organic synthesis or solar energy conversion.

Expansion into New Functional Material Categories

The inherent electronic and photophysical properties of the this compound scaffold suggest its potential for use in a variety of functional materials.

Promising areas for future exploration are:

Organic Light-Emitting Diodes (OLEDs): Pyridine and pyrazole derivatives are common components in materials for OLEDs. The compound could be investigated as a host material, an emissive dopant, or as a ligand in phosphorescent metal complexes for highly efficient light emission.

Sensors: By functionalizing the pyridine or pyrazole ring, it may be possible to create chemosensors that exhibit a change in fluorescence or color upon binding to specific ions or molecules.

Molecular Memory Devices: Integration of molecules with unique electronic properties into electronic systems is a growing field. rsc.org The electrochemical properties of metal complexes of this compound could be explored for applications in molecular memory and intelligent electronics. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-4-(1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic or thermal conditions. For example, describes a reflux-based protocol using ethanol and glacial acetic acid for pyrazole-thiazole hybrid synthesis, achieving high yields (Table 1). Key optimization strategies include:
  • Catalyst Selection : Use palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates).
  • Temperature Control : Maintain reflux temperatures (65–80°C) to ensure complete reaction without side-product formation.
  • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) improves purity .
    Contradictions in yield may arise from solvent polarity or stoichiometric ratios; systematic DOE (Design of Experiments) is advised to identify optimal parameters.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and pyrazole-proton environments. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm.
  • IR : Identify carbonyl (C=O) or aromatic (C=C) stretches in the 1600–1700 cm1^{-1} range .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides bond lengths and angles. For instance, pyridine-pyrazole dihedral angles typically range 5–15°, indicating planarity critical for π-π stacking in supramolecular assemblies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (H310/H330 hazards per ).
  • Ventilation : Use fume hoods to avoid inhalation (P261 precaution ).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403+P233 ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for pyrazole-pyridine hybrid synthesis?

  • Methodological Answer : Mechanistic discrepancies (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:
  • Isotopic Labeling : Use 18O^{18}O-labeled methoxy groups to track substitution patterns in intermediates.
  • Kinetic Studies : Monitor reaction progress via HPLC-MS to identify rate-determining steps (e.g., ’s multi-step synthesis).
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model transition states to confirm plausible pathways .

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Analyze degradation products via LC-MS every 24 hours (’s ether analogs show pH-dependent cleavage).
  • Kinetic Modeling : Calculate t90t_{90} (time for 10% degradation) using Arrhenius equations. For example, methoxy groups may hydrolyze faster under acidic conditions (pH < 3) .

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps. Pyridine’s electron-withdrawing effects lower LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic attack sites (e.g., pyrazole N-atoms).
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic data for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.